molecular formula C20H26N2O6S B4819931 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide

Cat. No.: B4819931
M. Wt: 422.5 g/mol
InChI Key: HWGUCKDNISKGTM-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a complex organic compound with a molecular formula of C12H17NO3 It is known for its unique chemical structure, which includes both methoxy and sulfonamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride to form N-acetyl-3,4-dimethoxyphenethylamine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamido group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 3,4-dimethoxyphenethylamine.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The methoxy groups may facilitate binding to certain enzymes or receptors, while the sulfonamido group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • N-Acetyl-3,4-dimethoxyphenethylamine
  • N-Acetylhomoveratrylamine

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is unique due to the presence of both methoxy and sulfonamido functional groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S/c1-26-17-8-6-5-7-16(17)22(29(4,24)25)14-20(23)21-12-11-15-9-10-18(27-2)19(13-15)28-3/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGUCKDNISKGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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